molecular formula C10H16O6S B1418385 Camphorquinone-10-sulfonic acid,hydrate CAS No. 355012-89-4

Camphorquinone-10-sulfonic acid,hydrate

Cat. No.: B1418385
CAS No.: 355012-89-4
M. Wt: 264.3 g/mol
InChI Key: YEGBEDZBQAKLIO-MIWKYWLESA-N
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Description

Camphorquinone-10-sulfonic acid, hydrate is a crystalline, water-soluble compound known for its utility in various scientific and industrial applications. It is a derivative of camphor, a bicyclic organic compound, and is characterized by the presence of a sulfonic acid group and a hydrate molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis of camphorquinone-10-sulfonic acid, hydrate typically begins with camphor as the starting material.

  • Sulfonation Reaction: The camphor undergoes a sulfonation reaction, where it is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

  • Hydration: The resulting camphorquinone-10-sulfonic acid is then hydrated to form the hydrate version of the compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process, where the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Types of Reactions:

  • Oxidation: Camphorquinone-10-sulfonic acid, hydrate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding alcohols or other reduced forms.

  • Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of camphorquinone-10-sulfonic acid.

  • Reduction Products: Reduced forms of the compound, such as alcohols.

  • Substitution Products: Compounds where the sulfonic acid group has been replaced by other functional groups.

Scientific Research Applications

Camphorquinone-10-sulfonic acid, hydrate is widely used in scientific research due to its unique properties:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound is employed in biochemical studies, particularly in the modification of arginine residues in proteins.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which camphorquinone-10-sulfonic acid, hydrate exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets: The compound can modify guanidino groups of arginine residues in proteins.

  • Pathways Involved: The reversible modification of arginine residues can affect protein function and interactions, making it useful in biochemical research.

Comparison with Similar Compounds

  • Camphor-10-sulfonic acid: A closely related compound without the hydrate molecule.

  • Camphorquinone: The parent compound without the sulfonic acid group.

Uniqueness:

  • Water Solubility: Camphorquinone-10-sulfonic acid, hydrate is water-soluble, which distinguishes it from many other camphor derivatives.

  • Reactivity: Its ability to undergo specific reactions, such as the reversible modification of arginine residues, makes it unique among similar compounds.

Properties

IUPAC Name

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGBEDZBQAKLIO-MIWKYWLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355012-89-4
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1), (1S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355012-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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